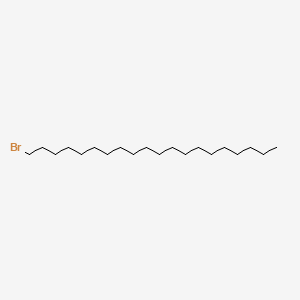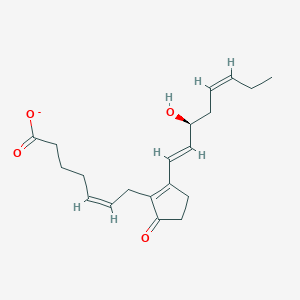
1-Bromoeicosane
Vue d'ensemble
Description
1-Bromoeicosane, also known as Eicosyl bromide, is a chemical compound with the formula C20H41Br . It has a molecular weight of 361.444 .
Synthesis Analysis
1-Bromoeicosane has been used in the preparation of CuBr/polymer nanocomposite . It has also been observed to form self-assembled monolayers at the vacuum-graphite and liquid-graphite interfaces using scanning tunneling microscopy .Molecular Structure Analysis
The molecular structure of 1-Bromoeicosane consists of a chain of 20 carbon atoms with a bromine atom attached to one end . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Bromoeicosane has a melting point of 36-39 °C (lit.) and a boiling point of 386 °C . Its density is estimated to be 1.0079 .Applications De Recherche Scientifique
Material Science: Preparation of CuBr/Polymer Nanocomposites
1-Bromoeicosane has been utilized in the synthesis of copper(I) bromide (CuBr) polymer nanocomposites . These materials are of interest due to their potential applications in electronics and photonics, where they can be used to create conductive pathways or as part of light-emitting diodes (LEDs).
Environmental Science: Study of Organobromine Compounds
1-Bromoeicosane has been studied for its role in the environmental chemistry of bromine, particularly in the formation of organobromine compounds in marine environments . These studies help understand the natural production of organobromine and its implications for environmental health.
Chemical Synthesis: Self-Assembled Monolayers
The compound has been used to create self-assembled monolayers on graphite surfaces, which are important for understanding molecular interactions and for applications in nanolithography . These monolayers can serve as templates for further chemical reactions or as part of sensor devices.
Nanotechnology: Scanning Tunneling Microscopy Studies
In nanotechnology, 1-Bromoeicosane has been instrumental in the study of solvent effects on self-assembly at the vacuum-graphite and liquid-graphite interfaces using scanning tunneling microscopy (STM) . This research is crucial for the design of nanoscale devices and understanding molecular self-assembly.
Analytical Chemistry: Surface Chemistry Analysis
1-Bromoeicosane’s ability to form monolayers makes it a valuable subject in analytical chemistry for studying surface chemistry interactions . It provides insights into the forces driving assembly and the stability of these structures, which is vital for developing new analytical techniques.
Orientations Futures
Mécanisme D'action
Target of Action
1-Bromoeicosane is a long-chain alkyl bromide with the molecular formula C20H41Br
Mode of Action
This can lead to modifications of these molecules and potentially alter their function .
Pharmacokinetics
The metabolism and excretion of 1-Bromoeicosane would likely involve enzymatic processes, potentially including oxidative reactions .
Result of Action
Potential effects could include disruption of lipid membranes, alteration of protein function through covalent modification, and potential cytotoxic effects due to these disruptions .
Action Environment
The action of 1-Bromoeicosane can be influenced by environmental factors. For instance, solvent effects have been observed on the self-assembly of 1-Bromoeicosane on graphite . This suggests that the physical environment can influence the behavior of 1-Bromoeicosane, potentially affecting its interaction with biological targets and its overall efficacy and stability.
Propriétés
IUPAC Name |
1-bromoicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063390 | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoeicosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19331 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromoeicosane | |
CAS RN |
4276-49-7 | |
| Record name | 1-Bromoeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMOEICOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eicosane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromoeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-bromoeicosane influence its self-assembly on graphite?
A1: 1-Bromoeicosane forms ordered monolayers on graphite surfaces, driven by a combination of van der Waals interactions between the alkyl chains and halogen-halogen interactions. Scanning Tunneling Microscopy (STM) reveals two predominant arrangements:
- Vacuum conditions: Molecules arrange in a lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone, with bromine groups primarily in a head-to-head orientation. []
- Liquid-graphite interface: The presence of a solvent influences the self-assembly, resulting in a near-rectangular array with bromine groups still in a head-to-head orientation. The specific solvent used affects the lamella-backbone angle (ranging from 81 ± 3° to 90 ± 2°) and intermolecular spacing. []
Q2: Can computational methods provide insights into the self-assembly of 1-bromoeicosane?
A: Yes, molecular dynamics simulations have been successfully employed to study the phase behavior of 1-bromoeicosane on graphite. These simulations revealed a phase transition from the 90° to the 60° lamella-backbone angle structure under vacuum conditions. [] This demonstrates the utility of computational methods in not only predicting stable structures but also in providing information about dynamic processes occurring at the molecular level.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)


![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)




![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
